

In-Depth Technical Guide: 6-Bromo-8-fluoroimidazo[1,2-a]pyridine

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Compound of Interest

Compound Name: 6-Bromo-8-fluoroimidazo[1,2-a]pyridine

Cat. No.: B1291569

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For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a halogenated heterocyclic compound belonging to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The strategic placement of the bromo and fluoro substituents on the imidazo[1,2-a]pyridine core influences its physicochemical properties and biological activity, making it a valuable intermediate in the synthesis of targeted therapeutic agents.

Physicochemical Data

A summary of the key physicochemical properties for **6-Bromo-8-fluoroimidazo[1,2-a]pyridine** is provided in the table below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound are limited in publicly accessible literature.

Property	Value	Source
Molecular Formula	C ₇ H ₄ BrFN ₂	--INVALID-LINK--[1]
Molecular Weight	215.02 g/mol	--INVALID-LINK--[2]
Appearance	Solid (predicted)	N/A
Melting Point	76-81 °C (for 6-bromoimidazo[1,2-a]pyridine)	--INVALID-LINK--[3]
Boiling Point	Not available	N/A
Density	1.806 g/cm ³ (predicted)	--INVALID-LINK--
Solubility	Not available	N/A
CAS Number	474709-06-3	--INVALID-LINK--[1]

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **6-Bromo-8-fluoroimidazo[1,2-a]pyridine** is not readily available in the surveyed literature. Researchers synthesizing or working with this compound would need to perform these analyses to confirm its identity and purity.

Synthesis and Experimental Protocols

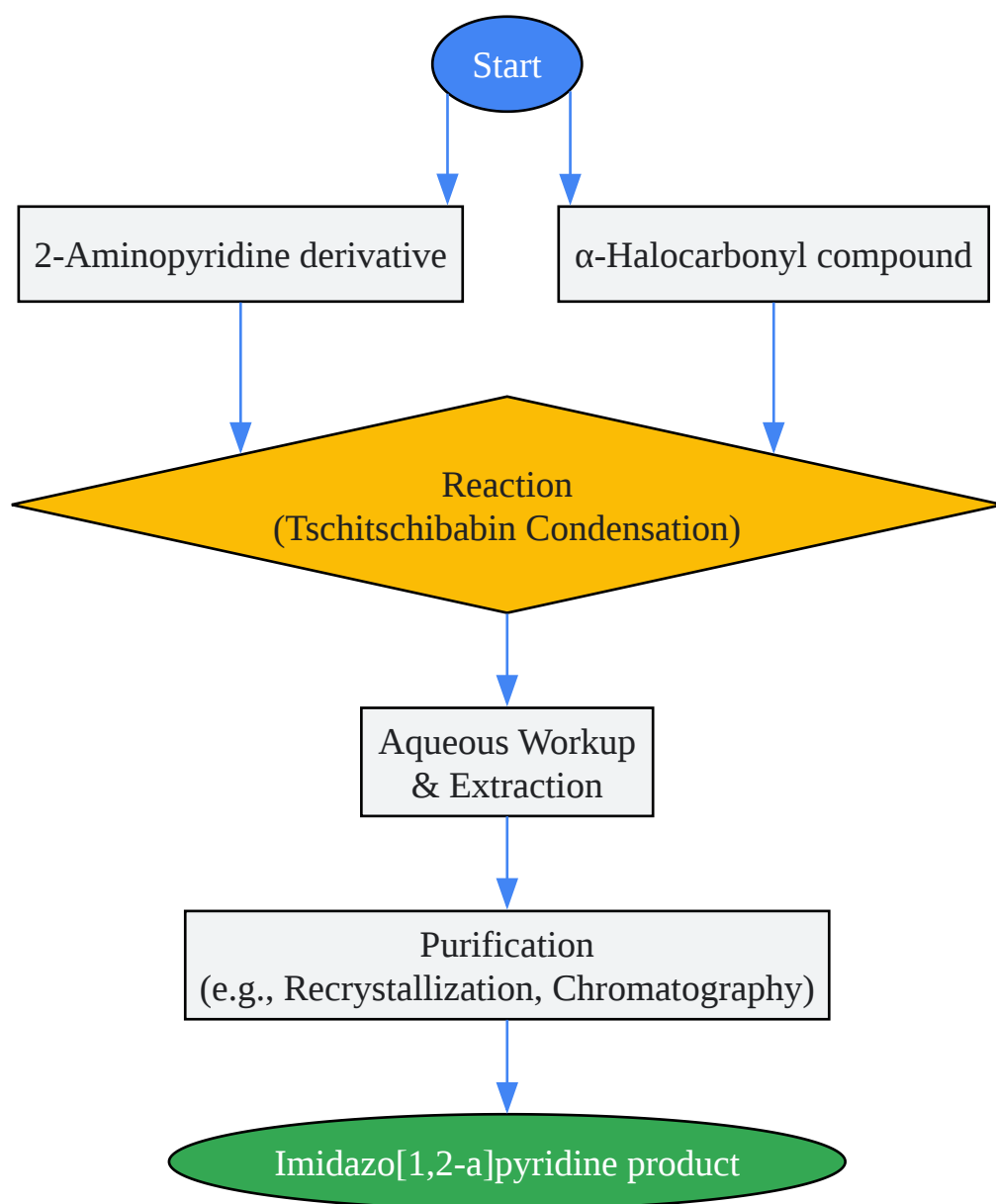
While a specific, detailed experimental protocol for the synthesis of **6-Bromo-8-fluoroimidazo[1,2-a]pyridine** is not explicitly documented in readily available literature, a general and widely used method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction. This reaction involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.

General Synthetic Approach

A plausible synthetic route for **6-Bromo-8-fluoroimidazo[1,2-a]pyridine** would involve the reaction of 2-amino-5-bromo-3-fluoropyridine with a suitable two-carbon synthon, such as chloroacetaldehyde or bromoacetaldehyde.

A patent for the synthesis of the related compound, 6-bromoimidazo[1,2-a]pyridine, describes reacting 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde in the presence of a base (such as sodium bicarbonate, sodium hydroxide, or triethylamine) in a solvent like water or ethanol.[4] The reaction is typically carried out at a temperature between 25-50 °C for 2 to 24 hours.[4] The product can then be isolated by extraction and purified by recrystallization.[4]

Experimental Workflow: General Synthesis of Imidazo[1,2-a]pyridines



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Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.

Core Biological Activities and Signaling Pathways

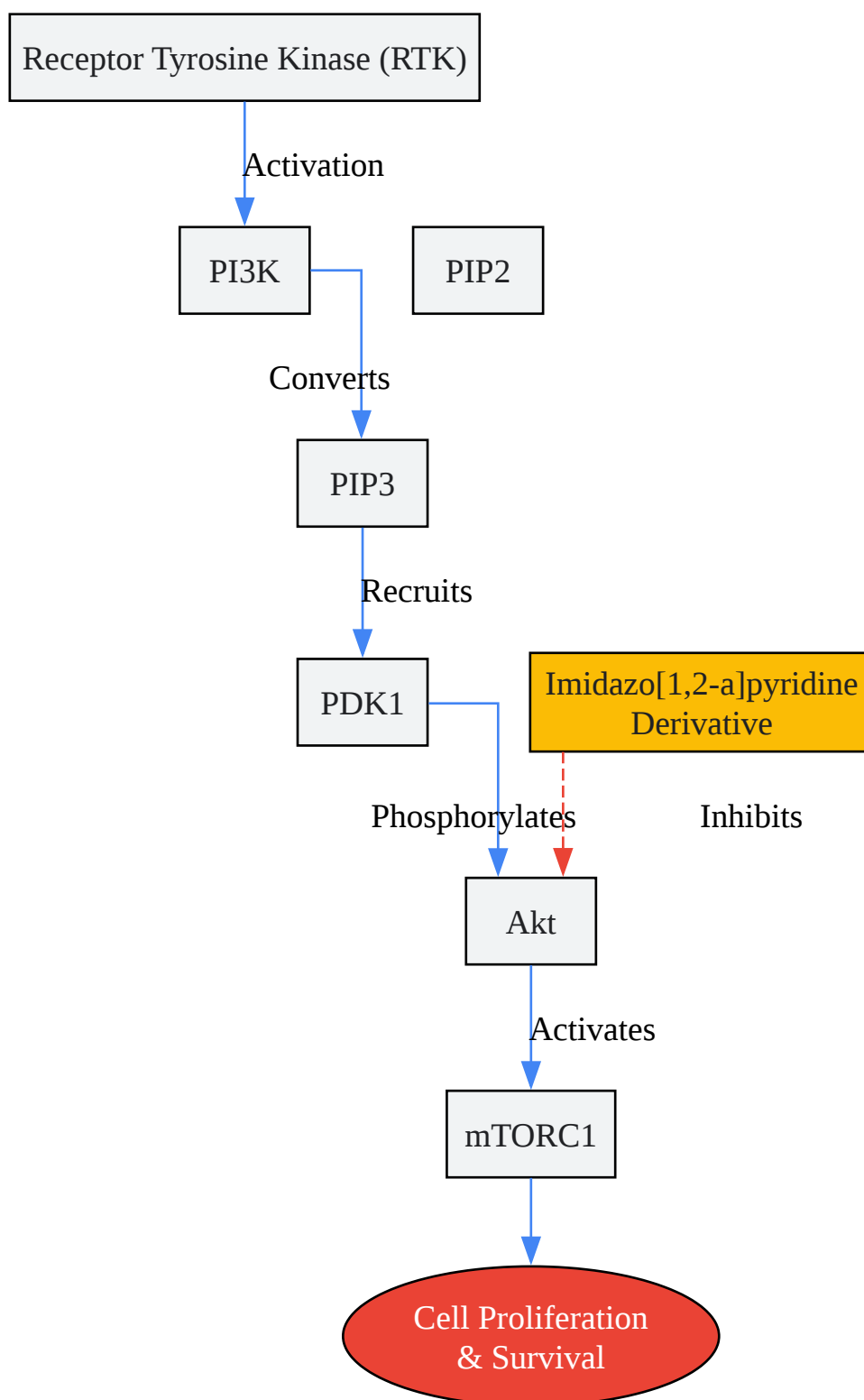
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. **6-Bromo-8-fluoroimidazo[1,2-a]pyridine** is a key intermediate in the development of kinase inhibitors and anxiolytic agents.^[2]

Kinase Inhibition and the PI3K/Akt/mTOR Pathway

Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling.^[5] One of the key pathways targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and other diseases.

Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the proliferation of cancer cells by downregulating the phosphorylation of Akt and its downstream target, mTOR.^{[5][6]} This inhibition leads to cell cycle arrest and the induction of apoptosis.^{[5][6]} The mechanism often involves the induction of p53 and p21, which are key regulators of the cell cycle, and an increase in the pro-apoptotic protein BAX.^[5]

Signaling Pathway: Imidazo[1,2-a]pyridine Inhibition of the PI3K/Akt/mTOR Pathway



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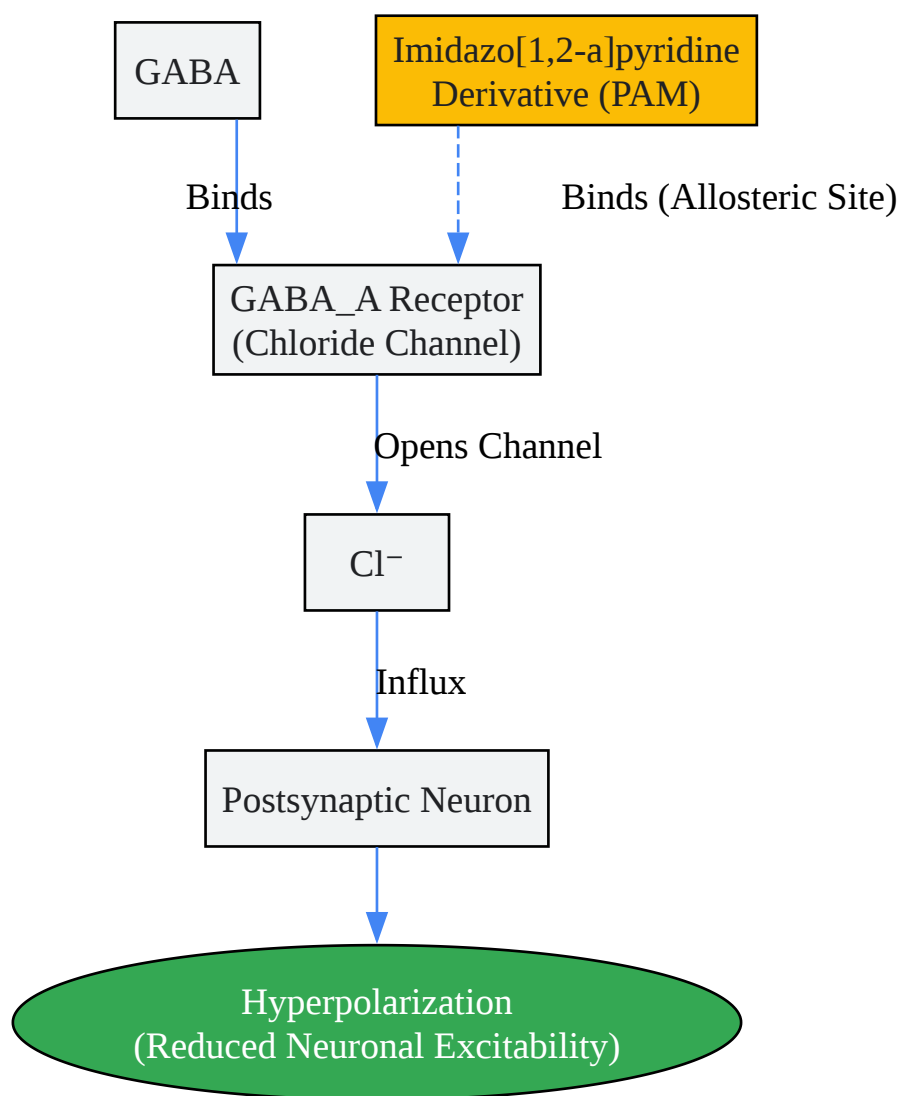
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Anxiolytic Activity and GABAA Receptor Modulation

Imidazo[1,2-a]pyridine derivatives are also known for their anxiolytic properties, which are primarily mediated through their interaction with the γ -aminobutyric acid type A (GABAA) receptors in the central nervous system.^[7] These receptors are ligand-gated ion channels that are the primary sites of inhibitory neurotransmission in the brain.

Compounds with the imidazo[1,2-a]pyridine scaffold can act as positive allosteric modulators (PAMs) of GABAA receptors.^[7] They bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This enhanced inhibitory signaling results in a reduction of neuronal excitability and produces anxiolytic effects. Some derivatives show selectivity for specific GABAA receptor subtypes, which can lead to a more favorable side-effect profile, such as reduced sedation.^[8]

Signaling Pathway: Modulation of GABAA Receptors by Imidazo[1,2-a]pyridines



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Caption: Allosteric modulation of GABA_A receptors by imidazo[1,2-a]pyridine derivatives.

Conclusion

6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a valuable building block for the development of novel therapeutics. Its utility as a precursor for kinase inhibitors and anxiolytic agents highlights the importance of the imidazo[1,2-a]pyridine scaffold in drug discovery. Further research to fully characterize the physicochemical properties and to develop optimized synthetic routes for this compound is warranted. Moreover, detailed investigations into the specific interactions of its derivatives with biological targets will continue to provide valuable insights for the design of next-generation therapies for cancer and neurological disorders.

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